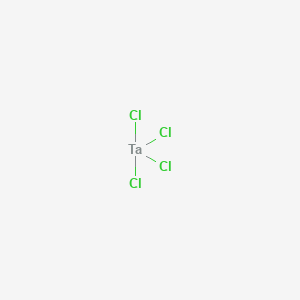

Tantalum chloride (TaCl4)

Beschreibung

Significance in Advanced Inorganic and Organometallic Chemistry

The significance of TaCl4 in advanced inorganic and organometallic chemistry stems from its nature as a d1 transition metal halide. This electronic configuration makes it a valuable precursor for the synthesis of a variety of tantalum complexes. Researchers have utilized TaCl4 in the creation of novel organotantalum compounds, which are molecules containing a tantalum-carbon bond. ontosight.aiwikipedia.org These compounds are instrumental in studying fundamental chemical bonding and reactivity.

The synthesis of tantalum(IV) amido complexes, for instance, often starts from tantalum(V) precursors, which are then reduced to the Ta(IV) state. nih.govacs.org This highlights the role of TaCl4 as a key intermediate in accessing specific oxidation states and coordination environments for the tantalum center. The ability to form stable complexes with various ligands allows for the fine-tuning of the electronic and steric properties of the resulting molecules, which is a cornerstone of modern inorganic and organometallic research.

Role in Contemporary Chemical Research Paradigms

In contemporary chemical research, there is a strong emphasis on developing new catalytic systems and materials with unique properties. Tantalum(IV) chloride plays a role in these endeavors. For example, it has been investigated for its potential catalytic activity in various organic transformations. ontosight.ai The Lewis acidic nature of tantalum chlorides, in general, allows them to act as catalysts in reactions like Friedel-Crafts acylations and alkylations. strongtantalum.comepomaterial.com

Furthermore, the study of dinuclear tantalum(IV) hydride complexes, which can be synthesized from Ta(IV) precursors, has provided insights into complex chemical transformations such as N=N bond cleavage. acs.org This type of research is crucial for developing new methods for chemical synthesis and understanding the mechanisms of important industrial processes.

Overview of Key Research Domains

The application of Tantalum(IV) chloride and its derivatives spans several key research domains:

Catalysis: As a precursor to catalytically active species, TaCl4 is relevant in the development of new catalysts for polymerization, oxidation, and other organic reactions. ontosight.ai

Materials Science: Tantalum chlorides are used in the synthesis of tantalum-based materials, including thin films and nanoparticles. ontosight.ai These materials have potential applications in electronics and coatings. For example, tantalum nitride films, which can be produced using tantalum chloride precursors, are used in the semiconductor industry. chemicalbook.com

Organometallic Synthesis: TaCl4 is a starting material for a wide array of organotantalum compounds. ontosight.ai The study of these compounds contributes to a deeper understanding of chemical bonding, structure, and reactivity. wikipedia.orgresearchgate.net

Inorganic Synthesis: The compound is used to create other inorganic tantalum compounds, such as tantalum oxides and other halides. ontosight.aiwikipedia.org These materials have applications in various technological fields.

Interactive Data Table: Properties of Tantalum Chlorides

| Property | Tantalum(IV) Chloride (TaCl4) | Tantalum(V) Chloride (TaCl5) |

| Formula | TaCl4 shef.ac.uk | TaCl5 wikipedia.org |

| Molar Mass | 322.759 g/mol shef.ac.uk | 358.21 g/mol trmaterial.com |

| Appearance | Black crystalline solid shef.ac.uk | White to pale-yellow powder wikipedia.orgthefreedictionary.com |

| Melting Point | Decomposes | 221 °C trmaterial.comthefreedictionary.com |

| Boiling Point | Sublimes | 242 °C trmaterial.com |

| Crystal Structure | Monoclinic materialsproject.org | Monoclinic (dimeric in solid state) wikipedia.org |

| Oxidation State of Ta | +4 shef.ac.uk | +5 |

Structure

2D Structure

Eigenschaften

IUPAC Name |

tetrachlorotantalum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.Ta/h4*1H;/q;;;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIFRKSFEGQVTG-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Ta](Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4Ta | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2065541 | |

| Record name | Tantalum chloride (TaCl4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13569-72-7 | |

| Record name | Tantalum chloride (TaCl4) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13569-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tantalum chloride (TaCl4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013569727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tantalum chloride (TaCl4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tantalum chloride (TaCl4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2065541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tantalum tetrachloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.613 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Investigations of Tantalum Iv Chloride

Controlled Reduction of Tantalum(V) Precursors

The most common pathway to obtaining tantalum(IV) chloride involves the reduction of the more stable and commercially available tantalum pentachloride (TaCl5). The success of this conversion hinges on the careful selection of reducing agents and precise control over reaction conditions to prevent over-reduction to lower oxidation states or the formation of undesirable byproducts.

Reduction of Tantalum Pentachloride (TaCl5)

The reduction of TaCl5 to TaCl4 is a chemically sensitive process. A variety of reducing agents have been employed, each with its own set of advantages and required reaction conditions. Common reductants include aluminum, hydrogen, and more recently, organosilanes. uni-marburg.dersc.org The fundamental reaction involves the transfer of one electron to the tantalum center, as depicted in the following general equation:

TaCl5 + e- → TaCl4

This process is often carried out at elevated temperatures, and the resulting TaCl4 is typically a dark, paramagnetic solid. chemrxiv.org

Influence of Reducing Agents and Reaction Conditions on TaCl4 Purity

The purity of the synthesized TaCl4 is critically dependent on the choice of reducing agent and the meticulous control of reaction parameters such as temperature, pressure, and stoichiometry.

Aluminum Powder: The reduction of TaCl5 using aluminum powder is a frequently utilized method. rsc.org This reaction is typically performed at elevated temperatures, often in the presence of a Lewis acid like aluminum trichloride (B1173362) (AlCl3), which can help to stabilize the product. However, precise temperature control is crucial to prevent the formation of tantalum trichloride (TaCl3) through over-reduction.

Hydrogen Gas: Hydrogen can also serve as a reducing agent for TaCl5, particularly in the gas phase for applications like chemical vapor deposition (CVD). dtu.dkdtu.dk The efficiency of this reduction is highly dependent on the reaction temperature and the partial pressure of hydrogen. Thermodynamic calculations indicate that TaCl4 is a stable species under typical CVD conditions. dtu.dkdtu.dk

Organosilanes: More recent synthetic strategies have employed organosilanes, such as dimethylphenylsilane (B1631080) (PhMe2SiH) and triethylsilane (Et3SiH), as stoichiometric reducing agents. rsc.orgresearchgate.net These reactions can often be carried out under milder conditions compared to traditional methods and offer the advantage of producing cleaner reaction byproducts. For instance, the use of PhMe2SiH for the reduction of TaCl5 in toluene (B28343) yields TaCl4 as a precipitate, which can be easily separated. rsc.org The choice of silane (B1218182) and the reaction stoichiometry are key to achieving high yields and purity.

Table 1: Comparison of Reducing Agents for TaCl5 to TaCl4 Synthesis

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages/Considerations | Reference |

|---|---|---|---|---|

| Aluminum (Al) | High temperature (e.g., 200-300°C), often with AlCl3 | Effective and relatively low cost. | Risk of over-reduction to TaCl3; requires careful temperature control. | rsc.org |

| Hydrogen (H2) | High temperature (e.g., 600-1100°C), gas phase | Suitable for CVD applications; clean byproduct (HCl). | Requires specialized high-temperature equipment. | dtu.dkdtu.dk |

| Organosilanes (e.g., PhMe2SiH) | Mild conditions (e.g., room temperature to moderate heating) in organic solvents | High selectivity; cleaner byproducts; stoichiometric control. | Higher cost of reagents compared to metals. | rsc.org |

Ligand-Exchange and Coordination-Induced Synthesis Routes of TaCl4 Derivatives

Tantalum(IV) chloride is a versatile precursor for the synthesis of a wide array of coordination complexes. These derivatives are often prepared through ligand-exchange reactions where the chloride ligands are substituted, or through coordination-induced synthesis where the presence of a ligand facilitates the reduction of a Ta(V) precursor.

Reactions with Phosphine (B1218219) Ligands

Phosphine ligands readily react with tantalum(IV) chloride to form stable adducts. The stoichiometry and nature of the phosphine ligand dictate the geometry and coordination number of the resulting complex. For example, the reaction of TaCl4 with trimethylphosphine (B1194731) (PMe3), triethylphosphine (B1216732) (PEt3), and dimethylphenylphosphine (B1211355) (PMe2Ph) has been shown to produce complexes with the general formula TaCl4(PR3)n. bibliomed.org X-ray crystallographic studies have revealed diverse structures for these adducts, including both cis and trans isomers for octahedral complexes and even seven-coordinate species. bibliomed.org

Table 2: Examples of TaCl4-Phosphine Adducts

| Complex | Geometry | Key Structural Feature | Reference |

|---|---|---|---|

| TaCl4(PMe2Ph)2 | Octahedral | cis arrangement of phosphine ligands | bibliomed.org |

| TaCl4(PEt3)2 | Octahedral | trans arrangement of phosphine ligands | bibliomed.org |

| TaCl4(PMe3)3 | Capped Octahedral | Seven-coordinate tantalum center | researchgate.net |

Reactions with Pyrrole-Amine Ligands

Bidentate and tridentate pyrrole-amine ligands have been utilized to synthesize a range of tantalum(IV) chloride derivatives. These ligands can be deprotonated with a strong base, such as an organolithium reagent, and then reacted with TaCl5. In these reactions, the ligand not only coordinates to the tantalum center but can also facilitate the reduction from Ta(V) to Ta(IV), although in many reported cases, the tantalum remains in the +5 oxidation state and forms a derivative of TaCl4 through substitution. For instance, reacting TaCl5 with one equivalent of a lithiated pyrrole-diamine ligand can yield a TaCl4 derivative where one chloride has been substituted by the bidentate ligand. csu.edu.cn The specific product obtained is highly dependent on the stoichiometry and the structure of the pyrrole-amine ligand. csu.edu.cn

Advanced Synthetic Techniques for Tantalum(IV) Chloride Complexes

Beyond traditional solution-phase synthesis, advanced techniques are being explored for the preparation of tantalum(IV) chloride and its complexes, particularly for applications in materials science.

Chemical Vapor Deposition (CVD): CVD is a powerful technique for depositing thin films of tantalum and its compounds. dtu.dkdtu.dk In this process, volatile precursors, including TaCl5, are introduced into a reaction chamber where they decompose and react on a heated substrate. The in-situ reduction of TaCl5 by hydrogen gas often proceeds through TaCl4 as a stable intermediate species in the gas phase. dtu.dkdtu.dk By controlling the deposition parameters such as temperature, pressure, and precursor flow rates, it is possible to influence the formation and deposition of tantalum-containing materials derived from TaCl4.

Electrochemical Synthesis: Electrochemical methods offer an alternative route for the reduction of tantalum species. The reduction of Ta(V) to lower oxidation states, including Ta(IV), can be achieved in molten salt electrolytes or ionic liquids. For example, cyclic voltammetry studies in an ethylene (B1197577) carbonate and aluminum chloride solvate ionic liquid have shown that the reduction of Ta(V) proceeds in stages, with the formation of Ta(IV) complex ions as an intermediate step. This technique allows for precise control over the reduction potential, potentially enabling the selective synthesis of Ta(IV) compounds.

Chemical Vapor Transport (CVT) Principles in TaCl₄ Formation

Chemical Vapor Transport (CVT) is a significant technique for the synthesis and crystal growth of solid-state materials, including tantalum chlorides. The process operates within a sealed, evacuated ampoule, typically made of quartz, which contains the solid material to be transported and a transport agent. A temperature gradient is established between two zones of the ampoule: the source zone (T₂) and the sink or crystallization zone (T₁).

The fundamental principle of CVT involves a reversible chemical reaction between the solid reactant (e.g., Tantalum metal or Tantalum pentachloride) and the gaseous transport agent (e.g., a halogen). This reaction converts the non-volatile solid into a volatile gaseous species in the hotter source zone. This gaseous compound then diffuses or convects to the cooler sink zone. Due to the temperature difference and the resulting shift in the chemical equilibrium, the reverse reaction occurs at the sink, depositing the desired solid material as crystals and releasing the transport agent, which then cycles back to the source zone to react again.

Several factors must be optimized for a successful CVT synthesis:

Transport Agent: The choice of transport agent is critical. Halogens and their compounds are commonly used. For tantalum compounds, TaCl₅ itself can act as a precursor and part of the transport system.

Temperature Gradient: The temperatures of the source (T₂) and sink (T₁) zones, and thus the temperature gradient (ΔT = T₂ - T₁), determine the partial pressure of the transport species and the rate of deposition. Higher partial pressures can increase the transport rate but may lead to more defects and smaller crystals due to increased nucleation rates.

Reaction Thermodynamics: The Gibbs free energy of the reaction must be near zero. If the reaction is too exothermic or endothermic, transport will not occur efficiently.

Research on the CVT growth of related compounds like Ta₂Pd₃Se₈ and various transition metal dichalcogenides (TMDs) highlights the role of tantalum chloride species. In the synthesis of TaS₂ and TaSe₂, TaCl₅ is used as the transport agent, which involves the formation of various gaseous tantalum chloride intermediates. Thermodynamic analysis in the synthesis of Ta₂Pd₃Se₈ using PdCl₂ as a transport agent revealed that the transport rate is primarily influenced by the partial pressure of TaCl₄.

Table 1: Key Parameters in Chemical Vapor Transport (CVT)

| Parameter | Description | Impact on TaCl₄ Formation |

|---|---|---|

| Transport Agent | A gaseous reactant that reversibly forms a volatile species with the solid. | Halogens or halide compounds facilitate the volatilization of tantalum. |

| Source Temperature (T₂) | The higher temperature zone where the solid reactant is volatilized. | Affects the rate of formation of gaseous tantalum chloride species. |

| Sink Temperature (T₁) | The lower temperature zone where the desired solid crystallizes. | Controls the decomposition of the gaseous species and the crystal growth rate. |

| Temperature Gradient (ΔT) | The difference between T₂ and T₁. | Drives the transport process through diffusion and convection. |

| Reaction Enthalpy (ΔH) | The heat of reaction for the formation of the gaseous transport species. | Determines the direction of transport (hot to cold for endothermic, cold to hot for exothermic). |

Solution-Phase Synthetic Strategies for Ta(IV) Complexes

Solution-phase synthesis offers a versatile alternative for producing Tantalum(IV) complexes, often starting from the more common Tantalum(V) chloride (TaCl₅). These methods allow for the formation of a wide array of complexes with diverse ligands.

One common strategy is the reduction of Ta(V) precursors. For instance, TaCl₅ can be reduced electrolytically in molten salt eutectics (e.g., NaCl-KCl) at high temperatures (around 700°C) to produce TaCl₄. Controlling the electrode potential is crucial in this process to prevent further reduction to metallic tantalum.

Ligand-exchange and substitution reactions are also prevalent. Ta(IV) chloride can form stable adducts with Lewis bases like ethers and amines, which helps to stabilize the Ta(IV) oxidation state and prevent disproportionation. The synthesis of more complex Ta(IV) species often involves reacting a tantalum halide with a ligand transfer agent. For example, heterobimetallic complexes can be synthesized by reacting TaCl₅(THF) with a lithiated phosphinopyrrolide ligand, followed by coordination to another metal center.

Mechanistic investigations into these reactions are crucial for understanding product formation. Studies on the formation of tantalum imido complexes from the reaction of a dinuclear Ta(IV) hydride complex with azobenzene (B91143) show a multi-step process involving initial reduction of the azobenzene, H₂ elimination, and subsequent N–N bond cleavage facilitated by the Ta(IV)–Ta(IV) bond. Similarly, the formation of tantalum alkylidene complexes from TaCl₂ precursors involves reactions with organolithium or Grignard reagents.

Table 2: Examples of Solution-Phase Synthesis of Ta(IV) Complexes

| Precursor(s) | Reagent(s) | Product Type | Solvent | Reference |

|---|---|---|---|---|

| TaCl₅ | e⁻ (electrolysis) | TaCl₄ | Molten NaCl-KCl | |

| [N₃N]TaCl₂ | Benzylmagnesium chloride | Alkylidene complex | Not specified | |

| TaCl₅(THF) | Li(NP) (lithiated phosphinopyrrolide) | Metalloligand Ta(NP)₃Cl₂ | Benzene (B151609) |

Methodologies for Purity Verification of Tantalum(IV) Chloride

Ensuring the purity of Tantalum(IV) chloride is critical for its use in further research and applications. A combination of purification techniques and analytical methods is employed for this purpose.

A primary method for purification is vacuum sublimation . TaCl₄ can be sublimed at 120°C under a vacuum of 0.1 Torr, which effectively separates it from less volatile impurities and higher boiling point chlorides like TaCl₅. Repeated sublimation can achieve purities as high as 99.9%.

Once purified, the identity and purity of the compound are confirmed using several analytical techniques:

Elemental Analysis: This technique determines the elemental composition (e.g., percentage of Ta and Cl) of the sample, which can be compared to the theoretical values for TaCl₄. It is a fundamental method for verifying the stoichiometry and purity of the synthesized compound.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles. For TaCl₄ adducts, it has been used to confirm the molecular structure, such as the monoclinic lattice of (C₅H₅)TaCl₄. This method provides unambiguous proof of identity and can reveal the presence of crystalline impurities.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: While TaCl₄ itself is paramagnetic, NMR (such as ¹H and ¹³C NMR) is invaluable for characterizing diamagnetic Ta(IV) complexes and adducts. It provides information about the ligand environment and can detect soluble impurities.

Spectrophotometry: UV-Vis spectrophotometry can be used for the quantitative determination of tantalum, often after forming a colored complex. This can be part of a quality control process to verify the concentration of tantalum in a sample.

Table 3: Purity Verification Techniques for Tantalum(IV) Chloride

| Technique | Purpose | Information Provided |

|---|---|---|

| Vacuum Sublimation | Purification | Separates TaCl₄ from non-volatile or less volatile impurities. |

| Elemental Analysis | Purity & Stoichiometry | Quantitative elemental composition (e.g., %Ta, %Cl). |

| X-ray Crystallography | Structural Confirmation | Precise atomic arrangement, bond lengths, and angles; confirms identity. |

| NMR Spectroscopy | Characterization of Adducts | Information on ligand structure and chemical environment; detects soluble impurities. |

| Spectrophotometry | Quantitative Analysis | Determines the concentration of tantalum in a sample. |

Coordination Chemistry and Structural Elucidation of Tantalum Iv Chloride Complexes

Fundamental Coordination Principles: Lewis Acidity of Tantalum(IV) Chloride

The chemistry of tantalum(IV) chloride is significantly influenced by its character as a Lewis acid. As an electron-deficient d¹ metal center, the tantalum atom readily accepts electron density from Lewis basic ligands to achieve a more stable, higher coordination number. This inherent Lewis acidity is the primary driving force behind the formation of the coordination complexes discussed herein.

Studies have shown that the coordination environment of tantalum chlorides is highly dependent on the Lewis basicity of the surrounding medium. For example, in acidic ionic liquids, tantalum exists with a lower coordination number, whereas in basic solutions rich in chloride ions, it can accommodate additional ligands to form species such as [TaCl₇]²⁻. This behavior underscores the strong electrophilic nature of the tantalum center. While much of the literature discusses the pronounced Lewis acidity of the related tantalum(V) chloride (TaCl₅), this property is a cornerstone of tantalum chemistry in general, with TaCl₄ acting as a potent electron acceptor in its reactions with phosphines, amines, ethers, and various organic moieties. chemicalbook.comresearchgate.net

**3.2. Formation of Tantalum(IV) Coordination Complexes with Diverse Ligand Systems

The Lewis acidic nature of TaCl₄ facilitates the formation of adducts and complexes with a multitude of ligand types, including soft donors like phosphines and thioethers, as well as anionic organic ligands such as cyclopentadienyls and pyrrolides.

Tantalum(IV) chloride reacts with various phosphine (B1218219) ligands (PR₃) to form stable, crystalline adducts. The stoichiometry and structure of these complexes are highly sensitive to the steric and electronic properties of the specific phosphine used. X-ray crystallography has been instrumental in elucidating the precise geometries of these compounds. acs.orgresearchgate.net

Three notable examples synthesized from TaCl₄ are:

cis-[TaCl₄(PMe₂Ph)₂]: This was the first structurally characterized example of a cis molecule of the type MCl₄(PR₃)₂. Its niobium counterpart, in contrast, forms a dinuclear structure. acs.orgresearchgate.net The geometry around the tantalum atom is a distorted octahedron.

[TaCl₄(PMe₃)₃]: This seven-coordinate complex adopts a capped octahedral geometry. It is a rare example of a structurally characterized seven-coordinate monomeric phosphine adduct of TaCl₄. acs.orgresearchgate.net

trans-[TaCl₄(PEt₃)₂]: This complex is structurally analogous to its niobium congener, with the tantalum atom situated on a crystallographic inversion center, leading to a regular trans-octahedral geometry where angles between non-equivalent atoms are close to 90°. acs.orgresearchgate.net

Table 1: Selected Crystallographic Data for Tantalum(IV) Chloride Phosphine Adducts

| Compound | Formula | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Ref |

|---|

| cis-[TaCl₄(PMe₂Ph)₂] | C₁₆H₂₂Cl₄P₂Ta | Monoclinic | P2₁/c | Ta-P: 2.641, 2.651 Ta-Cl (trans to P): 2.360, 2.386 Ta-Cl (trans to Cl): 2.319, 2.322 | P-Ta-P: 97.7 Cl-Ta-Cl (largest): 159.6 | acs.orgresearchgate.net | | [TaCl₄(PMe₃)₃] | C₉H₂₇Cl₄P₃Ta | Monoclinic | P2₁/c | Ta-Cl (capping): < 2.447 Ta-Cl (average): 2.447 | - | acs.orgresearchgate.net | | trans-[TaCl₄(PEt₃)₂] | C₁₂H₃₀Cl₄P₂Ta | Monoclinic | P2₁/n | - | ~90 | acs.orgresearchgate.net |

Organometallic tantalum(IV) chemistry is well-represented by complexes containing cyclopentadienyl (B1206354) (Cp) and its substituted analogues, such as pentamethylcyclopentadienyl (Cp*). These complexes are typically synthesized via salt metathesis reactions or by reduction of Ta(V) precursors.

The starting material [Ta(η⁵-C₅Me₅)Cl₄] (often abbreviated as [CpTaCl₄]) is a key precursor to various Ta(IV) derivatives. acs.org For instance, reduction of CpTaCl₄ with silanes like SiH₃Ph leads to the formation of dinuclear tantalum(IV) hydride complexes such as [{Ta(η⁵-C₅Me₅)Cl₂}₂(μ-H)₂]. nih.gov These dimeric Ta(IV) hydrides are reactive species capable of cleaving N=N bonds in azo compounds. nih.gov

Another important dinuclear Ta(IV) complex, [Ta₂(η⁵-C₅Me₅)₂Cl₂(μ-S)₂], is synthesized from [CpTaCl₄] and a sulfur transfer reagent. acs.org X-ray diffraction analysis of this compound and its alkylated derivatives reveals a short Ta-Ta distance (around 2.92-2.95 Å), which, supported by DFT calculations, indicates a direct Ta-Ta σ-bond. acs.org Similarly, reduction of [CpTaCl₄] and its ethyl-substituted analogue can yield non-bonded dinuclear Ta(IV) complexes of the type (η-C₅Me₄R)₂Ta₂(μ-X)₂X₄ (where R = Me, Et; X = Cl, Br). acs.org

The classic bis(cyclopentadienyl)tantalum(IV) dihalides, [Ta(Cp)₂X₂] (X = Cl, Br, I), have also been prepared and studied, serving as precursors for other derivatives like bis(monothiobenzoate) complexes. rsc.org

Bidentate and tridentate pyrrole-amine ligands react with tantalum chlorides to form complexes with high coordination numbers. Although often prepared from TaCl₅, these reactions can lead to the formation of stable tantalum complexes where the metal center may be in the +4 or +5 oxidation state depending on the reaction conditions and ligand stoichiometry.

For example, the reaction of TaCl₅ with lithiated pyrrole-amine ligands can yield tantalum(IV) chloride complexes like TaCl₄[C₄H₃N-2-(CH₂NEt₂)]. researchgate.net In other cases, seven-coordinate tantalum complexes are formed, such as bis[2-(Dimethylaminomethyl)pyrrolyl]tantalum trichloride (B1173362), which is prepared from TaCl₅ and two equivalents of the corresponding lithiated pyrrole (B145914) ligand. researchgate.netntu.edu.tw The structure of this seven-coordinate complex was determined to be a distorted pentagonal bipyramidal geometry, with two chlorine atoms in the axial positions. ntu.edu.tw The synthesis of the metalloligand Ta(κ²-NP)₃Cl₂ (where NP is the 2-diphenylphosphinopyrrolide anion) from TaCl₅ and three equivalents of Li(NP) also highlights the utility of pyrrolide-based ligands in stabilizing tantalum centers. nih.gov

There is an extensive coordination chemistry of thioether and selenoether ligands with niobium and tantalum. researchgate.net While niobium(IV) has been more extensively studied, forming distorted octahedral [NbCl₄(dithioether)] and cis-[NbCl₄(diselenoether)] complexes, similar reactivity is expected for the heavier congener, tantalum(IV). researchgate.net The coordination of these soft, neutral sulfur and selenium donors to the hard Ta(IV) center demonstrates the metal's versatile Lewis acidity. Dinuclear tantalum(III) complexes with bridging thioether and selenoether ligands have also been structurally characterized, pointing to the rich structural possibilities within this class of compounds. acs.orgacs.org

Advanced Structural Characterization Techniques

A comprehensive understanding of the structure, bonding, and behavior of tantalum(IV) chloride complexes requires a combination of advanced analytical methods.

Single-Crystal X-ray Diffraction: This is the most definitive technique for determining the solid-state molecular structure of crystalline Ta(IV) complexes. It provides precise data on bond lengths, bond angles, coordination geometry, and intermolecular interactions, as demonstrated in the structural elucidations of phosphine, cyclopentadienyl, and pyrrole-amine complexes. acs.orgacs.orgntu.edu.tw

Nuclear Magnetic Resonance (NMR) Spectroscopy: While Ta(IV) is paramagnetic, which can complicate NMR analysis, multinuclear NMR (including ¹H, ¹³C, and ³¹P) is invaluable for characterizing diamagnetic precursors and reaction products. researchgate.net Furthermore, it can be applied to paramagnetic complexes to obtain structural information from the spread of signals and their relaxation properties. Variable-temperature NMR studies are particularly useful for investigating fluxional processes in solution, such as the interchange of ligands in seven-coordinate pyrrole-amine complexes. researchgate.netntu.edu.tw

Electron Spin Resonance (ESR) Spectroscopy: As a d¹ metal ion, Ta(IV) possesses an unpaired electron, making ESR (also known as Electron Paramagnetic Resonance, EPR) a powerful tool. ESR spectroscopy provides information about the electronic environment of the tantalum center and is essential for confirming the +4 oxidation state. It has been applied to study bis(η⁵-cyclopentadienyl)tantalum(IV) halides. rsc.org

Extended X-ray Absorption Fine Structure (EXAFS): This technique is particularly useful for determining the local coordination environment (coordination number and bond distances) of the tantalum atom in non-crystalline samples or in solution. It was used to show that tantalum chloride exists as a seven-coordinate species in basic ionic liquids.

Electrochemical Methods: Techniques like cyclic voltammetry are used to probe the redox properties of Ta(IV) complexes. These studies can reveal information about the stability of different oxidation states and the electronic influence of the coordinated ligands, as performed on bis(cyclopentadienyl)dihalide complexes of tantalum. rsc.org

Single-Crystal X-ray Diffraction Analysis of Tantalum(IV) Compounds

Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of Tantalum(IV) chloride derivatives, providing unequivocal information on coordination numbers, geometries, and bond parameters. This technique has been instrumental in characterizing a variety of TaCl₄ complexes, revealing a range of structural motifs from simple monomers to complex bridged dimers.

The coordination geometry around the tantalum(IV) center is highly dependent on the nature and stoichiometry of the ancillary ligands. For instance, phosphine adducts of the type TaCl₄(PR₃)₂ exhibit isomerism. The complex with dimethylphenylphosphine (B1211355), cis-TaCl₄(PMe₂Ph)₂, was the first structurally characterized example of a cis geometry for an MCl₄(PR₃)₂-type molecule. acs.orgresearchgate.net It crystallizes in the monoclinic space group P2₁/c, with the tantalum atom in a distorted octahedral environment. researchgate.net The Ta-P distances are 2.641(3) Å and 2.651(3) Å, while the Ta-Cl bonds trans to the phosphine ligands are elongated (2.360(3) and 2.386(3) Å) compared to those trans to each other (2.319(3) and 2.322(3) Å). researchgate.net In contrast, the triethylphosphine (B1216732) adduct, trans-TaCl₄(PEt₃)₂, features the metal atom on a crystallographic inversion center, enforcing a trans arrangement of the phosphine ligands with a P2₁/n space group. acs.orgresearchgate.net

Increasing the steric bulk or number of phosphine ligands can lead to different coordination numbers. The seven-coordinate complex TaCl₄(PMe₃)₃ adopts a capped octahedral geometry. acs.org The structure features a unique chlorine atom capping the face formed by the three phosphorus atoms. acs.org

Dinuclear structures are also prevalent in the chemistry of tantalum(IV) chloride. The parent TaCl₅ exists as a dimer, Ta₂Cl₁₀, in the solid state, featuring two edge-sharing octahedra. wikipedia.orgresearchgate.net Reduction to Ta(IV) can yield related bridged structures. The trimethylphosphine (B1194731) complex [Ta₂Cl₄(μ-Cl)₄(PMe₃)₄] consists of two eight-coordinate tantalum atoms in distorted square-antiprismatic geometries, sharing a face composed of four bridging chlorine atoms. The Ta-Ta separation in this compound is 2.830(1) Å. Oxo-bridged dimers, such as [Cl₅Ta(μ-O)TaCl₃{PrS(CH₂)₂SPr}] and [(TaCl₄)₂(μ-O)(μ-Me₂Se₂)], also showcase the diverse bridging capabilities in these systems. researchgate.net

The table below summarizes crystallographic data for selected Tantalum(IV) chloride complexes.

| Compound | Formula | Coordination Geometry | Space Group | Key Bond Lengths (Å) | Reference |

|---|---|---|---|---|---|

| cis-TaCl₄(PMe₂Ph)₂ | C₁₆H₂₂Cl₄P₂Ta | Distorted Octahedral | P2₁/c | Ta-P: 2.641(3), 2.651(3) Ta-Cl (trans to P): 2.360(3), 2.386(3) Ta-Cl (trans to Cl): 2.319(3), 2.322(3) | acs.orgresearchgate.net |

| trans-TaCl₄(PEt₃)₂ | C₁₂H₃₀Cl₄P₂Ta | Octahedral | P2₁/n | - | acs.orgresearchgate.net |

| TaCl₄(PMe₃)₃ | C₉H₂₇Cl₄P₃Ta | Capped Octahedral | P2₁/c | Ta-Cl (avg, non-capping): 2.447 | acs.org |

| [Ta₂Cl₄(μ-Cl)₄(PMe₃)₄] | C₁₂H₃₆Cl₈P₄Ta₂ | Square Antiprismatic (per Ta) | - | Ta-Ta: 2.830(1) | |

| TaCl₄[C₄H₂N-2,5-(CH₂NMe₂)₂] | C₁₀H₁₈Cl₄N₃Ta | - | - | - | researchgate.net |

| [Ta(SCOPh)₂(η⁵-C₅H₅)₂] | C₂₄H₂₀O₂S₂Ta | Bent Sandwich | P2₁2₁2 | S-Ta-S angle: 79.4(8)° | rsc.org |

Spectroscopic Probes for Bonding Motifs and Geometry in TaCl₄ Derivatives

NMR spectroscopy serves as a powerful tool for characterizing the ligands coordinated to tantalum and for probing the structure and dynamics of TaCl₄ derivatives in solution. Due to the paramagnetic nature of the d¹ Ta(IV) center, NMR spectra of these complexes can exhibit broad resonances or significant paramagnetic shifts. However, valuable information can still be obtained, particularly from the nuclei of the coordinated ligands.

¹H and ¹³C NMR: These techniques are routinely used to confirm the identity and purity of the organic ligands within the complex. For instance, in diamagnetic Ta(V) precursors like [Ta(η⁵-C₅HMe₄)Cl₄], the ¹H and ¹³C{¹H} NMR spectra show sharp signals corresponding to the cyclopentadienyl ligand protons and carbons. acs.org In studies of porphyrin complexes with TaCl₅, ¹H NMR confirmed that the pyrrolic protons of the macrocycle remained, which was crucial in proposing the "sitting-atop" coordination structure. For paramagnetic Ta(IV) complexes, ¹H NMR signals are often broad due to dynamic processes at room temperature. rsc.org However, variable-temperature NMR studies can be informative; upon cooling, resonances may sharpen, and signals for species like bridging hydrides can be resolved, as seen in the bimetallic Ta(IV) complex {[H₂B(MesIm)₂]TaCl}₂(μ-H)₄, where hydride signals appear at δ 7.70 and 15.45 at -30 °C. rsc.org

³¹P NMR: For phosphine adducts, ³¹P NMR is particularly diagnostic. The chemical shifts provide insight into the coordination environment of the phosphorus atom. In the diamagnetic Ta(V) metalloligand Ta(κ²-NP)₃Cl₂ (where NP is 2-diphenylphosphinopyrrolide), the room temperature ³¹P NMR spectrum shows two resonances in a 2:1 ratio, consistent with the solid-state structure where two phosphine environments are equivalent. nih.gov In heterobimetallic complexes derived from this ligand, such as Cl₂Ta(μ₂-NP)₃Pd(CNXylyl), the ³¹P NMR spectrum can show multiple isomers in solution. nih.gov

The table below provides examples of NMR data for Tantalum chloride-related compounds.

| Compound | Nucleus | Solvent | Key Chemical Shifts (δ, ppm) | Reference |

|---|---|---|---|---|

| [Ta(η⁵-C₅HMe₄)Cl₄] | ¹H | C₆D₆ | 5.45 (s, 1H, C₅HMe₄), 2.27, 2.03 (s, 6H, C₅Me₄H) | acs.org |

| [Ta(η⁵-C₅HMe₄)Cl₄] | ¹³C{¹H} | C₆D₆ | 133.6, 132.7 (C-Me), 120.4 (CH), 15.8, 13.1 (C₅HMe₄) | acs.org |

| Ta(κ²-NP)₃Cl₂ | ³¹P | C₆D₆ | -17.75 (s, 2P), -8.39 (s, 1P) | nih.gov |

| {[H₂B(MesIm)₂]TaCl}₂(μ-H)₄ | ¹H | - | 7.70 (2H), 15.45 (2H) at -30 °C (bridging hydrides) | rsc.org |

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying characteristic bonding motifs in Tantalum(IV) chloride complexes. These methods are particularly useful for detecting the stretching and bending vibrations of Ta-Cl, Ta-ligand, and other functional groups.

The Ta-Cl stretching modes (ν(Ta-Cl)) are typically observed in the far-infrared region. In hexachlorotantalate anions, [TaCl₆]⁻, these vibrations are found in the 250-360 cm⁻¹ range. researchgate.netacs.org Terminal Ta-Cl bonds in monomeric metal(IV) complexes have been noted to be shorter and have higher vibrational frequencies than those in bridged dimeric structures. Bridging Ta-Cl-Ta vibrations occur at lower frequencies.

Vibrations involving other ligands are also readily identified. In arylimido complexes, bands assigned to symmetric and antisymmetric combinations of ν(M≡N) and ν(N-C) modes are observed around 995 cm⁻¹ and 1350 cm⁻¹, respectively. acs.org In sulfido complexes like Cp*TaCl(S)(SCPh₃), a strong band corresponding to the Ta=S stretching vibration is seen at 502 cm⁻¹ in the IR spectrum and 503 cm⁻¹ in the Raman spectrum. datapdf.com The presence of hydride ligands can be confirmed by characteristic stretching frequencies, such as the ν(TaH) band observed around 1588 cm⁻¹ in a tantalum hydride dimer. acs.org In studies of tantalum clusters, vibrational spectra in the far-IR region below 300 cm⁻¹ correspond to internal cluster modes. scispace.com

The table below lists characteristic vibrational frequencies for selected Tantalum chloride derivatives.

| Compound/Fragment | Vibrational Mode | Frequency (cm⁻¹) | Technique | Reference |

|---|---|---|---|---|

| [TaCl₆]⁻ type | ν(Ta-Cl) | 250 - 360 | Raman | acs.org |

| Ta(NAr)X₃L₂ | δ(M-Cl) | 160 - 180 | Raman | acs.org |

| CpTaCl(S)(SCPh₃) | ν(Ta=S) | 502 | IR | datapdf.com |

| Cp*TaCl(S)(SCPh₃) | ν(Ta=S) | 503 | Raman | datapdf.com |

| {[Ta(η⁵-C₅Me₅)Cl]₂(μ-H)₄} | ν(Ta-H) | 1588 | IR | acs.org |

| K₂TaF₇ (Ta-related modes) | - | 285, 315, 530 | IR (calculated) | nih.gov |

Mass spectrometry is a vital analytical technique for determining the molecular weight and confirming the composition of Tantalum(IV) chloride complexes. It also provides insights into their fragmentation patterns and stability in the gas phase.

Different ionization techniques are employed depending on the stability and volatility of the compound. For the organometallic complex (C₅Me₅)Ta(C₇H₇)H, field desorption mass spectrometry (FD-MS) was successfully used to observe the molecular ion peak, with the isotopic distribution pattern corresponding well with the calculated distribution for a molecule containing one tantalum atom. illinois.edu

Laser desorption-ionization time-of-flight mass spectrometry (LDI-TOF-MS) has been used to study the gas-phase composition of tantalum oxochloride anion-radical clusters. This powerful technique allowed for the identification of homologous series of anions with general formulas such as [TaₙO₂ₙClₙ₊₁]⁻ and [TaₙO₂ₙ₋₁Clₙ₊₃]⁻, where n can range from 1 to 10. researchgate.net This demonstrates the ability of MS to characterize complex cluster mixtures that are not amenable to single-crystal analysis. In some cases, only fragments of the complex are observed, such as trimethylphosphine, indicating decomposition of the complex during the analysis. umich.edu

As Tantalum(IV) is a d¹ metal center, it is paramagnetic, making Electron Paramagnetic Resonance (EPR) spectroscopy an indispensable tool for its study. EPR provides detailed information about the electronic structure, the environment of the unpaired electron, and interactions with magnetic nuclei.

EPR studies on TaCl₄ complexes reveal characteristic spectra from which g-values and hyperfine coupling constants (A) can be extracted. The ¹⁸¹Ta nucleus has a nuclear spin of I = 7/2, which leads to a hyperfine splitting of the EPR signal into eight lines. For example, the bis(cyclopentadienyl) complexes [TaX₂(cp)₂] (where X = Cl, Br, I, SCOPh) have been extensively studied by EPR. rsc.org In frozen glass solutions, these complexes show well-resolved spectra from which isotropic (gᵢₛₒ, Aᵢₛₒ) and anisotropic tensor components can be determined. The g-values and hyperfine coupling constants are sensitive to the nature of the ancillary ligand X, indicating changes in the electronic environment of the tantalum center. rsc.org

EPR is also crucial for identifying Ta(IV) species in reaction mixtures. The formation of Ta(IV) species such as [TaCl₄(NCMe)₂] was confirmed by EPR spectroscopy. nih.gov Furthermore, EPR can distinguish between metal-centered and ligand-centered radicals. In studies of (α-diimine)TaCl₄ complexes, EPR measurements suggested the existence of two redox isomers in solution: a tantalum-centered radical and a ligand-localized radical. bohrium.com

| Compound | Conditions | g-value (gᵢₛₒ) | Hyperfine Coupling (Aᵢₛₒ(¹⁸¹Ta)) (Gauss) | Reference |

|---|---|---|---|---|

| [TaCl₂(cp)₂] | Solution | 1.986 | 123.0 | rsc.org |

| [TaBr₂(cp)₂] | Solution | 1.996 | 123.0 | rsc.org |

| [TaI₂(cp)₂] | Solution | 2.008 | 122.0 | rsc.org |

| [Ta(SCOPh)₂(cp)₂] | Solution | 1.979 | 110.0 | rsc.org |

| (α-diimine)TaCl₄ | Solution | EPR signal observed, indicating radical species | bohrium.com |

Molecular and Supramolecular Architectures Involving Tantalum(IV) Chloride

The molecular architecture of tantalum(IV) chloride compounds extends beyond simple monomeric units, frequently involving the formation of polynuclear and bridged structures. These architectures are dictated by the tendency of the tantalum center to expand its coordination sphere, often through the formation of chloride or other ligand bridges.

A fundamental example is the dimeric structure of tantalum pentachloride, [Ta₂Cl₁₀], which consists of two TaCl₆ octahedra sharing an edge. wikipedia.orgresearchgate.net This motif of bridged metal centers is a recurring theme in the chemistry of tantalum halides. In Ta(IV) chemistry, dinuclear complexes featuring bridging ligands are common. The compound [Ta₂Cl₄(μ-Cl)₄(PMe₃)₄] showcases a fascinating molecular architecture where two eight-coordinate tantalum atoms are held together by four bridging chlorine atoms, forming a shared face between two square antiprisms. This arrangement results in a relatively short Ta-Ta distance of 2.830(1) Å.

In addition to covalent bridging, supramolecular architectures can be formed through weaker intermolecular interactions, although this is less documented for TaCl₄ specifically. The packing of individual molecules in the crystal lattice, governed by van der Waals forces and potentially weak hydrogen bonds or other interactions, defines the extended solid-state structure. For example, the crystal structure of TaCl₄(NPPh₃) reveals a monoclinic lattice with asymmetric chloride bridges and cis-oriented ligands, illustrating how ligand disposition influences the molecular shape and subsequent crystal packing. The study of these molecular and supramolecular architectures is crucial for understanding the solid-state properties of these materials and for designing precursors for materials synthesis.

Reactivity and Reaction Mechanisms of Tantalum Iv Chloride

Redox Chemistry of Tantalum(IV) Centers

Disproportionation and Hydrolysis Reactions of TaCl₄

Tantalum(IV) chloride (TaCl₄) is a thermally unstable compound that is susceptible to disproportionation, particularly at elevated temperatures. This process involves the conversion of Ta(IV) into more stable oxidation states, typically Ta(III) and Ta(V). The disproportionation reaction can be represented as:

2TaCl₄ → TaCl₃ + TaCl₅

This reaction highlights the tendency of the tantalum center in TaCl₄ to undergo both reduction (to TaCl₃) and oxidation (to TaCl₅). The relative stability of niobium chlorides differs, with NbCl₄ being less stable and more prone to rapid disproportionation to NbCl₃ and NbCl₅ compared to TaCl₄.

TaCl₄ is also highly sensitive to moisture and undergoes hydrolysis. The reaction with water leads to the formation of various products, including tantalum hydroxides and oxychlorides, with the release of hydrochloric acid. A possible hydrolysis reaction can be described as follows:

2TaCl₄ + 5H₂O → TaCl₃ + Ta(OH)₅ + 5HCl

This reactivity underscores the hygroscopic nature of TaCl₄ and the need for handling it in anhydrous conditions. The hydrolysis of related tantalum compounds, such as tantalum pentaethoxide, has also been studied, revealing the formation of tantalum oxide ethoxides rather than hydroxide (B78521) ethoxides. cdnsciencepub.com Ebulliometric studies have shown that the degree of polymerization of the resulting oxide alkoxides increases with the degree of hydrolysis. cdnsciencepub.comresearchgate.net

The chemical vapor deposition (CVD) of tantalum often utilizes tantalum(V) chloride (TaCl₅) as a precursor. dtic.mil However, under certain conditions, TaCl₃ has been identified as a key precursor for the surface reaction in the CVD process, indicating the relevance of lower oxidation state tantalum chlorides in deposition mechanisms. dtu.dk The reactions involved in CVD can include disproportionation and hydrolysis, among others. dtic.mildtu.dk

A data table summarizing the key reactions of TaCl₄ is provided below:

| Reaction Type | Reactants | Products | Conditions |

| Disproportionation | 2TaCl₄ | TaCl₃ + TaCl₅ | Elevated temperatures |

| Hydrolysis | 2TaCl₄ + 5H₂O | TaCl₃ + Ta(OH)₅ + 5HCl | Presence of water |

Ligand-Centered versus Metal-Centered Redox Processes in TaCl₄ Complexes

In many transition metal complexes, the choice between metal- and ligand-centered redox processes can be tuned by modifying the electronic properties of the ligands. nih.gov For instance, in cobalt complexes with redox-active bisguanidine ligands, replacing acetylacetonato (acac) co-ligands with the more electron-withdrawing hexafluoro-acetylacetonato (hfacac) co-ligands shifts the initial oxidation from being metal-centered (Co(II) to Co(III)) to ligand-centered, resulting in a Co(II) complex with a radical monocationic ligand. nih.gov This principle of ligand modification can be applied to tantalum chemistry to control the locus of redox activity.

While specific studies on ligand- versus metal-centered redox processes in simple TaCl₄ complexes are not extensively detailed in the provided search results, the broader principles of coordination chemistry suggest that the chloride ligands in TaCl₄ are relatively "innocent," meaning they are not easily oxidized or reduced. Therefore, redox reactions involving TaCl₄ are more likely to be metal-centered, leading to the formation of Ta(III) or Ta(V) species as seen in disproportionation.

The concept of tuning the oxidation state of a metal center through the use of redox-active ligands has been demonstrated with vanadium, a group 5 congener of tantalum. researchgate.net By using different N-heterocyclic ligands, the oxidation state of vanadium could be tuned from V(II) to V(IV), highlighting the significant role of the ligand in determining the electronic structure of the metal complex. researchgate.net This suggests that with appropriate ligand design, ligand-centered redox processes could be engineered in tantalum(IV) complexes.

In the context of iron sulfide (B99878) chemistry, density functional theory calculations have indicated that ligand oxidation is often coupled with structural rearrangements, whereas metal oxidation can occur prior to such changes. nih.gov This distinction between the two redox pathways can lead to different metastable intermediates and final products. nih.gov A similar interplay between electronic and structural changes is expected in the redox chemistry of tantalum complexes.

Organometallic Reactivity Pathways of Tantalum(IV) Chloride Derivatives

C-H Bond Activation Mechanisms Mediated by Tantalum(IV)

Tantalum complexes, including those in the +4 oxidation state, have been shown to mediate the activation of C-H bonds, a process of significant interest for the functionalization of hydrocarbons. The mechanism of this activation can vary depending on the specific tantalum species and the reaction conditions.

Guided ion beam tandem mass spectrometry studies on the reaction of doubly charged tantalum cations (Ta²⁺) with methane (B114726) also show an exothermic dehydrogenation reaction to form TaCH₂²⁺ + H₂. acs.org Theoretical calculations suggest that this reaction proceeds through a H−Ta²⁺−CH₃ intermediate. acs.org

Further investigations into the reactivity of tantalum oxide clusters with methane have demonstrated that the degree of oxidation of the tantalum center influences the C-H activation mechanism. nih.gov For instance, Ta₂O₂⁺ facilitates the dehydrogenation of methane through the formation of Ta-C-Ta bridging motifs. nih.gov In contrast, the more oxidized Ta₂O₅⁺ promotes a hydrogen atom transfer (HAT) reaction, a mechanism where the spin density on the oxygen atoms plays a key role. nih.gov

The activation of C-H bonds can also be influenced by the ligands attached to the tantalum center. Studies on tantalum complexes with diamido-N-heterocyclic carbene (NHC) ligands have shown facile endocyclic C-H bond activation. ubc.ca Density functional theory (DFT) calculations on model complexes suggest a low-energy pathway involving a tantalum alkylidene intermediate that undergoes C-H bond activation α to the amido group to form a metallaaziridine moiety. ubc.ca

The cooperative effect of multiple metal centers in C-H bond activation has also been explored. In dinuclear tantalum carbide clusters (Ta₂C₄⁻), the C-H bond activation of methane occurs predominantly at one tantalum atom in the initial stage, with the second tantalum atom accepting the hydrogen atom from the C-H bond cleavage. tsinghua.edu.cn

A summary of different C-H bond activation mechanisms by tantalum species is presented in the table below:

| Tantalum Species | Substrate | Proposed Mechanism | Key Intermediates |

| Ta⁺ | Methane | Oxidative addition/Reductive elimination | H₂TaCH₂⁺ |

| Ta²⁺ | Methane | Insertion | H−Ta²⁺−CH₃ |

| Ta₂O₂⁺ | Methane | Dehydrogenation | Ta-C-Ta bridging motifs |

| Ta₂O₅⁺ | Methane | Hydrogen Atom Transfer (HAT) | --- |

| (Ar)[NCN]Ta(NR'₂)ₓClᵧ | --- | Intramolecular C-H activation | Tantalum alkylidene, Metallaaziridine |

| Ta₂C₄⁻ | Methane | Cooperative bimetallic activation | --- |

Transmetalation Reactions Involving Organotantalum(IV) Species

Transmetalation is a fundamental organometallic reaction involving the transfer of ligands from one metal center to another. wikipedia.org This process is widely used in the synthesis of organometallic complexes, including those of tantalum.

Organotantalum reagents can be prepared via the transmetalation of organotin compounds with tantalum(V) chloride. wikipedia.org These resulting organotantalum species are effective in promoting reactions such as the conjugate allylation of enones. wikipedia.org

The general form of a transmetalation reaction is: M₁–R + M₂–R′ → M₁–R′ + M₂–R wikipedia.org

The reaction is typically driven by thermodynamic and kinetic factors, with the electronegativity of the metals playing a significant role. wikipedia.org

In the context of tantalum(IV) chemistry, while direct examples with TaCl₄ are not explicitly detailed in the provided search results, the principles of transmetalation are applicable. The synthesis of organotantalum(IV) complexes would likely involve the reaction of a suitable tantalum(IV) precursor, such as a halide complex, with an organometallic reagent of a more electropositive metal (e.g., organolithium, organomagnesium, or organoaluminum compounds).

For instance, the synthesis of tantalum derivatives with diamido-N-heterocyclic carbene (NHC) ligands has been achieved through metathesis reactions using the dilithiated diamido-NHC ligand and various tantalum chloride precursors. ubc.ca This is a form of transmetalation where the NHC ligand is transferred from lithium to tantalum.

The synthesis of cyclopentadienyl (B1206354) derivatives of tantalum also relies on salt metathesis reactions, a type of transmetalation, between sodium cyclopentadienide (B1229720) and tantalum pentachloride. wikipedia.org Similar strategies could be employed to generate cyclopentadienyl tantalum(IV) complexes from appropriate Ta(IV) starting materials.

Transmetalation is a crucial step in many catalytic cycles, particularly in cross-coupling reactions catalyzed by palladium. wikipedia.org While tantalum is not as commonly used as palladium in this context, the fundamental reactivity pattern of transmetalation is a key pathway for forming carbon-tantalum bonds in organotantalum species.

Olefin Metathesis and Related Transformations Catalyzed by Ta(IV) Alkylidenes

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, catalyzed by transition metal complexes. wikipedia.org Tantalum alkylidene complexes, including those in the +4 oxidation state, have been shown to be active catalysts for this transformation.

The generally accepted mechanism for olefin metathesis, proposed by Chauvin, involves the [2+2] cycloaddition of an alkene to a metal alkylidene to form a metallacyclobutane intermediate. wikipedia.orgnobelprize.org This intermediate can then undergo cycloelimination to yield a new alkene and a new metal alkylidene, propagating the catalytic cycle. nobelprize.org

In 1980, Schrock and his group reported a tantalum-alkylidene complex, [Ta(=CHC(CH₃)₃)Cl(PMe₃)(O-C(CH₃)₃)₂], which was found to catalyze the metathesis of cis-2-pentene. nobelprize.org The presence of alkoxide ligands was crucial for the catalytic activity. nobelprize.org

Tantalum alkylidene complexes are typically synthesized by treating trialkyltantalum dichlorides with alkyllithium reagents. wikipedia.org This process can involve the formation of a thermally unstable tetraalkyl-monochloro-tantalum complex, which undergoes α-hydrogen elimination to generate the alkylidene. wikipedia.org

Tantalum(IV) alkylidenes are nucleophilic and can participate in various transformations beyond simple olefin metathesis, including:

Olefinations: The reaction of a tantalum alkylidene with a carbonyl compound to form an alkene. wikipedia.org

Hydroaminoalkylation of olefins: The addition of an N-H bond across an alkene. wikipedia.org

Conjugate allylation of enones: The 1,4-addition of an allyl group to an α,β-unsaturated ketone. wikipedia.org

The development of well-defined supported olefin metathesis catalysts using surface organometallic chemistry (SOMC) has allowed for detailed structure-activity relationships to be established. rsc.org While much of this work has focused on molybdenum and tungsten, the principles are applicable to tantalum-based systems.

Vanadium-based catalysts, which are in the same group as tantalum, have also shown activity and selectivity in ring-opening metathesis polymerization (ROMP) of strained cyclic olefins. researchgate.net The development of well-defined vanadium chloride alkylidene phosphine (B1218219) complexes has demonstrated their tolerance to various functional groups. researchgate.net

The table below summarizes key aspects of olefin metathesis catalyzed by tantalum alkylidenes:

| Catalyst Type | Key Features | Catalyzed Reactions |

| Schrock-type Tantalum Alkylidenes | High oxidation state, electron-poor metal center. Often contain alkoxide or imido ligands. | Olefin metathesis, ROMP |

| Organotantalum Alkylidenes | Nucleophilic alkylidene carbon. | Olefination, Hydroaminoalkylation, Conjugate allylation |

Halogenation and Chlorination Processes Related to Tantalum(IV) Compounds

Tantalum(IV) chloride (TaCl₄) is a key intermediate in the chlorination of tantalum and participates in various halogenation reactions. The direct chlorination of tantalum metal is a primary route for synthesizing tantalum chlorides. Depending on the reaction conditions, different oxidation states of tantalum chloride can be obtained. For instance, reacting tantalum powder with chlorine gas at temperatures between 170–250°C results in a mixture of both TaCl₄ and tantalum pentachloride (TaCl₅). At higher temperatures (above 300°C), the reaction predominantly yields TaCl₅.

The reactivity of tantalum metal extends to other halogens as well. Upon heating, tantalum reacts with fluorine (F₂), bromine (Br₂), and iodine (I₂) to form the corresponding tantalum(V) halides: TaF₅, TaBr₅, and TaI₅. webelements.compilgaardelements.com

Another method for producing TaCl₄ involves the reaction of tantalum pentoxide (Ta₂O₅) with thionyl chloride (SOCl₂) at 240°C, which also produces TaCl₅. Furthermore, TaCl₄ can serve as a catalyst in certain chlorination processes, highlighting its role in facilitating the transfer of chlorine atoms. ontosight.ai

The following table summarizes key chlorination reactions involving tantalum.

| Reactants | Products | Conditions | Reference |

| Ta (metal) + Cl₂ (gas) | TaCl₄ + TaCl₅ | 170–250°C | |

| Ta (metal) + Cl₂ (gas) | TaCl₅ | >300°C | |

| Ta₂O₅ + SOCl₂ | TaCl₄ + TaCl₅ | 240°C | |

| Ta (metal) + F₂ | TaF₅ | Heating | pilgaardelements.com |

| Ta (metal) + Br₂ | TaBr₅ | Heating | webelements.com |

| Ta (metal) + I₂ | TaI₅ | Heating | webelements.com |

It is important to note that commercial tantalum pentachloride can sometimes be contaminated with tantalum(V) oxytrichloride (TaOCl₃) due to hydrolysis. wikipedia.org

Ligand Redistribution and Substitution Dynamics in TaCl₄ Systems

Tantalum(IV) chloride is known to form stable adducts with Lewis bases and undergoes ligand substitution and redistribution reactions. These reactions are fundamental to the synthesis of a variety of organometallic and inorganic tantalum complexes.

TaCl₄ readily forms adducts with Lewis bases. For example, the synthesis of TaCl₄(NPPh₃) is achieved through a ligand-exchange reaction where tantalum pentachloride (TaCl₅) is reacted with triphenylphosphine (B44618) (PPh₃). This demonstrates the accessibility of the tantalum center for ligand coordination.

Ligand substitution is a common reaction pathway for modifying the coordination sphere of tantalum. For instance, in tantalum-alkyne complexes of the type TaCl₃(R¹C≡CR²)(dme) (where dme is 1,2-dimethoxyethane), the dme ligand can be substituted by other ligands such as pyridine (B92270) (py) to form TaCl₃(R¹C≡CR²)(py)₂. acs.org Similarly, bidentate nitrogen ligands like bipyridine (bipy) and N,N,N',N'-tetramethylethylenediamine (tmeda) can replace the dme ligand to yield complexes such as TaCl₃(EtC≡CEt)(bipy) and TaCl₃(EtC≡CEt)(tmeda). acs.org

The reduction of TaCl₅ can lead to low-valent tantalum species that are highly reactive in ligand substitution. For example, the reduction of TaCl₅ with sodium naphthalene (B1677914) in 1,2-dimethoxyethane (B42094) yields the tris(η⁴-naphthalene)tantalate(1-) anion, [Ta(C₁₀H₈)₃]⁻. nih.gov This complex undergoes facile ligand substitution reactions, reacting with anthracene (B1667546) to form [Ta(C₁₄H₁₀)₃]⁻ and with carbon monoxide to produce the hexacarbonyltantalate(1-) ion, [Ta(CO)₆]⁻. nih.gov

The following table provides examples of ligand substitution reactions in tantalum chloride systems.

| Starting Complex | Reagent | Product | Reference |

| TaCl₅ | Triphenylphosphine (PPh₃) | TaCl₄(NPPh₃) | |

| TaCl₃(EtC≡CEt)(dme) | Pyridine (py) | TaCl₃(EtC≡CEt)(py)₂ | acs.org |

| TaCl₃(EtC≡CEt)(dme) | Bipyridine (bipy) | TaCl₃(EtC≡CEt)(bipy) | acs.org |

| TaCl₃(EtC≡CEt)(dme) | N,N,N',N'-tetramethylethylenediamine (tmeda) | TaCl₃(EtC≡CEt)(tmeda) | acs.org |

| [Ta(C₁₀H₈)₃]⁻ | Anthracene | [Ta(C₁₄H₁₀)₃]⁻ | nih.gov |

| [Ta(C₁₀H₈)₃]⁻ | Carbon Monoxide (CO) | [Ta(CO)₆]⁻ | nih.gov |

Catalytic Applications of Tantalum Iv Chloride in Organic and Polymer Synthesis

Catalysis in Diverse Organic Transformations

Tantalum(IV) chloride's utility as a catalyst extends to several fundamental organic reactions. Its Lewis acidic nature and ability to participate in redox cycles are key to its catalytic prowess.

While tantalum pentachloride (TaCl5) is more commonly associated with chlorination reactions, tantalum(IV) chloride also plays a role in these processes. It can act as a catalyst to enhance the efficiency of certain chlorination reactions. The mechanism often involves the activation of a chlorine source or the substrate itself, facilitating the introduction of chlorine atoms into organic molecules.

For instance, the chlorination of aromatic compounds and alkanes can be promoted by the presence of tantalum chlorides. The catalyst can polarize the C-H bond, making it more susceptible to attack by a chlorinating agent.

Tantalum(IV) chloride is a recognized catalyst for various oxidation and polymerization reactions. ontosight.ai In oxidation reactions, TaCl4 can facilitate the transfer of oxygen atoms to a substrate, often by activating an oxidizing agent. Its ability to access different oxidation states is crucial for these catalytic cycles.

In the realm of polymerization, tantalum-based catalysts have been employed for the synthesis of various polymers. ontosight.ai For example, low-valent tantalum species, which can be generated in situ from tantalum chlorides, have been used in the polymerization of diphenylacetylenes to produce cyclic poly(diphenylacetylene)s. nih.gov

Stereoselective and Chemoselective Catalysis with Ta(IV) Complexes

A significant area of research has focused on the development of tantalum(IV) complexes for stereoselective and chemoselective catalysis. By modifying the ligand environment around the tantalum center, chemists can fine-tune the catalyst's properties to control the outcome of a reaction with high precision.

Tantalum(IV) complexes have shown promise as catalysts for the stereoselective polymerization and oligomerization of olefins. These reactions are of immense industrial importance for the production of polyolefins with specific properties. The stereochemistry of the resulting polymer is controlled by the chiral environment of the catalyst's active site.

Research has demonstrated that certain tantalum alkylidene complexes containing bulky phenoxide or thiolate ligands can control the activity and mechanism of ring-opening metathesis polymerization (ROMP). dtic.mil For example, a tantalum alkylidene complex with 2,6-diisopropylphenoxide (DIPP) ligands reacts with norbornene to form a stable tantalacyclobutane complex, which is a key intermediate in living polymerization. dtic.mil The choice of anionic ligand, such as phenoxide versus thiolate, can significantly influence the catalyst's reactivity towards different olefins and its ability to control the polymer's molecular weight distribution. dtic.mil

The following table summarizes the effect of different ligands on the polymerization of norbornene catalyzed by tantalum alkylidene complexes:

| Catalyst Ligand | Reactivity with Norbornene | Polymerization Characteristics |

| 2,6-diisopropylphenoxide (DIPP) | Forms isolable tantalacyclobutane complex | Living polymerization, monodisperse polymer |

| 2,4,6-triisopropylbenzenethiolate (TIPT) | Does not react with ordinary olefins, but polymerizes norbornene | Living polymerization, negligible secondary metathesis |

This table is based on research findings detailing the influence of bulky phenoxide and thiolate ligands on tantalum-catalyzed olefin polymerization. dtic.mil

Tantalum complexes have also been explored as catalysts for the cyclotrimerization of alkynes to form substituted benzene (B151609) derivatives. wikipedia.org This [2+2+2] cycloaddition is a highly atom-economical method for constructing aromatic rings. The catalyst plays a crucial role in assembling the three alkyne molecules in the correct orientation to facilitate the cyclization reaction.

While various transition metals are known to catalyze this transformation, tantalum-based systems can offer unique selectivity profiles. The ligand environment around the tantalum center can influence the regioselectivity of the cyclotrimerization of unsymmetrical alkynes, leading to the preferential formation of one isomer over others.

A notable application of tantalum(IV) complexes is in the catalytic hydroaminoalkylation of olefins. lookchem.com This reaction involves the addition of an amine's α-C-H bond across the double bond of an olefin, forming a new C-C bond and providing a direct route to substituted amines.

Tantalum(V) amido complexes have been shown to be effective catalysts for this transformation. lookchem.com More recently, research has focused on developing tantalum complexes with amidate ligands to enhance catalytic activity and selectivity. lookchem.com These complexes can catalyze the hydroaminoalkylation of unactivated alkenes under milder conditions. lookchem.com Mechanistic studies suggest that the reaction proceeds through the formation of a metallaaziridine intermediate. rsc.org

The following table presents data on the catalytic activity of different tantalum complexes in the hydroaminoalkylation of N-methylaniline with 1-octene:

| Precatalyst | Temperature (°C) | Time (h) | Conversion (%) |

| Ta(NMe2)5 | 110 | - | No reaction |

| Ta(NMe2)5 | >130 | - | Catalyzes reaction |

| Bis(amidate) Ta Complex 1 | 110 | 63 | 96 |

This table is based on findings from studies on amidate complexes of tantalum for the hydroaminoalkylation of unactivated alkenes. lookchem.com

Conjugate Allylation of Enones

Organotantalum reagents, which can be derived from tantalum(V) chloride, are effective in promoting the conjugate allylation of enones. wikipedia.orgwikiwand.com While direct allylation of carbonyl groups is a widely documented reaction, the conjugate allylation of enones using tantalum-based reagents represents a more specialized area of research. wikipedia.orgwikiwand.com The process often involves the transmetalation of organotin compounds with tantalum(V) chloride to generate the active organotantalum species. wikiwand.comcore.ac.uk

The reaction mechanism is thought to proceed through the conversion of the dialkylidene ketone substrate into an unsaturated π-allyl complex, which is followed by reductive elimination. researchgate.net For instance, the use of allylstannane in conjunction with tantalum(V) chloride has been shown to facilitate this transformation. core.ac.uk A significant advancement in this area is the development of a catalytic system where the addition of an equimolar amount of trimethylsilyl (B98337) chloride can regenerate the TaCl₅ catalyst by trapping the resulting tantalum enolate to form a silyl (B83357) enolate. core.ac.uk

Research has demonstrated that this method is particularly effective for dialkylidene ketones. researchgate.net In cases of nonsymmetrical substrates, the allylation reaction shows a preference for the benzylidene site. researchgate.net The development of asymmetric variants of this reaction has been a key focus, with enantioselectivities reaching up to 94% ee for a range of substrates when a chiral ligand is employed. researchgate.net

Table 1: Conjugate Allylation of Enones using Tantalum Reagents

| Substrate Type | Reagents | Catalyst System | Key Findings | Reference |

|---|---|---|---|---|

| Enones | Organotin compounds | Tantalum(V) chloride | Promotes conjugate allylation through transmetalation. | wikipedia.orgwikiwand.com |

| Dialkylidene Ketones | Allylstannane | Tantalum(V) chloride, Trimethylsilyl chloride | Catalytic regeneration of TaCl₅; Allylation favored at the benzylidene site. | core.ac.ukresearchgate.net |

| Activated Enones | Allylboronic acid pinacol (B44631) ester | Nickel catalyst | Asymmetric conjugate allylation. | researchgate.net |

Ring-Opening Polymerization Initiated by Tantalum(IV) Catalysts

Tantalum complexes have been investigated as initiators for the ring-opening polymerization (ROP) of cyclic esters, such as lactides and ε-caprolactone, to produce polyesters. While the prompt specifies Tantalum(IV) catalysts, much of the recent research has focused on Tantalum(V) complexes, particularly alkoxide and phenoxyimine-supported catalysts. nih.govacs.org

A series of niobium and tantalum alkoxide catalysts supported by various phenoxyimine ligands have been synthesized and studied for their activity in the ROP of rac-lactide (LA) and ε-caprolactone (CL). nih.govacs.org These polymerizations are typically conducted under solventless conditions at elevated temperatures. nih.govacs.org The activity and control over the polymerization are influenced by the choice of metal and the steric and electronic properties of the supporting ligands. nih.gov

For the polymerization of ε-caprolactone, tantalum catalysts supported by chloro-containing ligands have demonstrated good control over the final polymer's molecular weight and dispersity. nih.govacs.org In general, tantalum-based catalysts have shown higher activity in the ROP of ε-caprolactone compared to their niobium analogues. nih.gov The polymerization of δ-valerolactone has also been successfully initiated by tantalum complexes. nih.gov The initiation mechanism is believed to involve the intramolecular nucleophilic attack on the coordinated lactone by an adjacent alkoxide moiety. nih.gov

Table 2: Ring-Opening Polymerization of Cyclic Esters using Tantalum Catalysts

| Monomer | Catalyst System | Conditions | Polymer Characteristics | Reference |

|---|---|---|---|---|

| rac-Lactide (LA) | Tantalum ethoxides with phenoxyimine ligands | Solventless, 140 °C | Moderate polymerization control (Dispersity: 1.52–1.70). | nih.gov |

| ε-Caprolactone (CL) | Tantalum ethoxides with chloro-containing phenoxyimine ligands | Solventless, 140 °C | Well-controlled polymerization (Dispersity as low as 1.19). | nih.gov |

| δ-Valerolactone | Cationic, amine tris(phenolate)-supported tantalum(V) ethoxides | 60 °C, toluene-d₈ | Facile polymerization. | nih.gov |

| Norbornene | TaCH(C₅H₈)CHCH(tBu)₃ | - | Living polymerization, monodisperse polymer. | dtic.mil |

Materials Science and Engineering Applications of Tantalum Iv Chloride

Precursor in the Synthesis of Advanced Tantalum-Based Materialsontosight.ai

Tantalum(IV) chloride is a key starting material in the creation of various tantalum compounds. Its reactivity allows for its conversion into oxides, carbides, and complex nanostructures, making it a versatile precursor for advanced materials synthesis. ontosight.ai

Formation of Tantalum Oxides (Ta₂O₅) and Carbides (TaC)benchchem.com

Tantalum(IV) chloride serves as a precursor for producing tantalum pentoxide (Ta₂O₅) and tantalum carbide (TaC). The synthesis of Ta₂O₅ often involves the hydrolysis of a tantalum chloride, like TaCl₅, which can be formed from TaCl₄. For instance, TaCl₅ can be dissolved in methanol (B129727) and then reacted with water and an ammonia (B1221849) solution to precipitate tantalic acid (Ta₂O₅·nH₂O), which is then processed to yield tantalum pentoxide. google.com Tantalum pentoxide is a material of great interest due to its stability and dielectric properties, making it valuable in electronics. researchgate.net

Similarly, tantalum carbide (TaC), an extremely hard and refractory ceramic material, can be synthesized using a tantalum chloride precursor. wikipedia.org These carbides are used in cutting tools and high-temperature applications. wikipedia.org The synthesis may involve processes like carbothermal reduction of a tantalum-containing complex derived from a tantalum chloride precursor. researchgate.net While many synthesis routes for TaC start with tantalum pentachloride (TaCl₅), the underlying chemistry often involves the reduction of the tantalum center, a role for which TaCl₄ is well-suited as an intermediate or direct precursor. researchgate.net

Synthesis of Tantalum-Containing Nanoparticles and Thin Filmsontosight.ai

The development of nanotechnology has opened new applications for tantalum-based materials, and TaCl₄ is a valuable precursor in the synthesis of tantalum-containing nanoparticles and thin films. ontosight.ai These nanomaterials exhibit unique properties compared to their bulk counterparts due to their high surface-area-to-volume ratio. nih.gov

Tantalum oxide nanoparticles, for example, have applications in biomedicine as X-ray contrast agents. nih.gov The synthesis of such nanoparticles can be achieved through methods like the sol-gel process, where a tantalum precursor is hydrolyzed and condensed. rsc.org While tantalum alkoxides are common, tantalum chlorides can also be used to generate the initial sol. rsc.org

Tantalum-based thin films are critical in the electronics industry for components like capacitors and as diffusion barriers. illinois.edu Methods for depositing these films, such as magnetron sputtering, can produce tantalum oxide (TaₓOᵧ) films with tailored crystalline structures and properties for biomedical or electronic applications. nih.gov Tantalum chloride compounds serve as precursors in chemical deposition techniques to create these high-performance coatings.

Role in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of Electronic Materialsbenchchem.com

Tantalum(IV) chloride is a crucial precursor in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), two essential techniques for fabricating thin films in the electronics industry. wikipedia.org These methods are used to create the uniform, high-purity layers required for microprocessors, memory chips, and other semiconductor devices. sputtertargets.net

CVD is a process where a substrate is exposed to one or more volatile precursors, which react and/or decompose on the substrate surface to produce the desired deposit. silcotek.com TaCl₄ can be used as a precursor gas in CVD to deposit thin films of tantalum or tantalum-based compounds. The process allows for the coating of complex shapes and is controllable, making it highly effective for creating protective, corrosion-resistant tantalum layers. dtu.dk